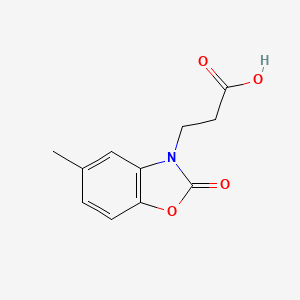

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7-2-3-9-8(6-7)12(11(15)16-9)5-4-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSJMZOSLSBKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384631 | |

| Record name | 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71977-76-9 | |

| Record name | 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3] Derivatives incorporating this core structure have demonstrated potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2][4][5] This technical guide focuses on a specific derivative, 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid , a molecule of interest for researchers and drug development professionals exploring novel therapeutic agents. While specific data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its fundamental properties, a proposed synthetic route based on established methodologies for analogous compounds, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 71977-76-9 | [6] |

| Molecular Formula | C₁₁H₁₁NO₄ | [6][7] |

| Molecular Weight | 221.21 g/mol | [6][7] |

| IUPAC Name | 3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | N/A |

| pKa | ~4-5 for the carboxylic acid (predicted) | N/A |

Synthesis and Mechanism

The synthesis of this compound can be logically approached through the N-alkylation of the parent 5-methyl-2-benzoxazolone heterocycle. This strategy is well-documented for the synthesis of various N-substituted benzoxazolones.[1][8] The proposed two-step synthetic pathway involves an initial esterification of 3-bromopropionic acid, followed by N-alkylation and subsequent hydrolysis.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-bromopropionate

-

To a solution of 3-bromopropionic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 3-bromopropionate as a colorless liquid.

Causality: The esterification is an acid-catalyzed equilibrium reaction. Using an excess of ethanol and removing water (though not explicitly stated, it is driven off during reflux) shifts the equilibrium towards the product. The workup is crucial to remove the unreacted acid and the catalyst.

Step 2: Synthesis of Ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate

-

To a solution of 5-methyl-2-benzoxazolone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ethyl ester.

Causality: The basic conditions deprotonate the nitrogen of the benzoxazolone, forming a nucleophile that attacks the electrophilic carbon of the ethyl 3-bromopropionate in an SN2 reaction. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 3: Synthesis of this compound

-

Dissolve the ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (2 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1N hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality: The ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid, which precipitates out of the aqueous solution due to its lower solubility.

Potential Biological Activity and Applications

While no specific biological studies have been reported for this compound, the broader class of benzoxazolone derivatives exhibits a diverse range of pharmacological activities. This suggests that the title compound could be a valuable candidate for further investigation in several therapeutic areas.

Anticipated Biological Profile

-

Antimicrobial Activity: Benzoxazolone derivatives have been reported to possess antibacterial and antifungal properties.[5] The presence of the propionic acid moiety could influence the compound's ability to penetrate microbial cell membranes.

-

Anti-inflammatory and Analgesic Effects: Many N-substituted benzoxazolones are known to exhibit anti-inflammatory and analgesic activities, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

-

Anticancer Potential: Certain benzoxazolone derivatives have shown cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action could involve the inhibition of specific kinases or other signaling pathways crucial for cancer cell proliferation.

The propionic acid side chain introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets. This moiety can also influence the compound's pharmacokinetic properties, such as its solubility and plasma protein binding.

Proposed Research Workflow for Biological Evaluation

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents. While specific experimental data is currently lacking, this guide provides a robust framework for its synthesis and a clear rationale for its potential biological evaluation. The proposed synthetic route is based on well-established chemical principles for the N-alkylation of benzoxazolones. The diverse biological activities associated with the benzoxazolone core strongly suggest that this compound warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. Future studies should focus on its synthesis, characterization, and comprehensive biological screening to unlock its full therapeutic potential.

References

- 1. openreadings.eu [openreadings.eu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. 3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid [cymitquimica.com]

- 8. Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives [epubl.ktu.edu]

"3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Preamble: Charting a Course for Mechanistic Discovery

The compound this compound represents a class of molecules whose therapeutic potential is intrinsically linked to a precise understanding of its molecular interactions. As of this writing, a definitive, publicly documented mechanism of action for this specific molecule is not extensively established. This guide, therefore, serves a dual purpose: it is both a summary of a plausible, evidence-based hypothesis and a detailed methodological roadmap for its rigorous validation.

Our core hypothesis is that this compound functions as an Aldose Reductase (AR) inhibitor . This proposition is rooted in the well-documented activity of the benzooxazolone scaffold, a privileged structure in medicinal chemistry known to target this critical enzyme. Aldose reductase is the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes hyperactivated, leading to the accumulation of sorbitol. This process contributes significantly to the pathophysiology of diabetic complications such as neuropathy, nephropathy, and retinopathy by inducing osmotic stress and depleting essential cofactors like NADPH.

This document will guide the investigating scientist through the logical and experimental framework required to test this hypothesis, from initial enzymatic assays to cell-based validation, providing the "why" behind each methodological choice.

Part 1: The Molecular Target - Hypothesis and Rationale

The central hypothesis is that this compound directly binds to and inhibits the enzymatic activity of Aldose Reductase (EC 1.1.1.21).

Structural Rationale

The benzooxazolone core is a key pharmacophore found in several known AR inhibitors. The propionic acid moiety of our test compound is hypothesized to interact with the anionic binding pocket of the AR active site, a region that often accommodates the carboxylate group of the natural substrate, D-glucuronic acid. The 5-methyl group likely contributes to hydrophobic interactions within a specific sub-pocket of the enzyme, potentially enhancing binding affinity and selectivity.

The Implicated Signaling Pathway: The Polyol Pathway

Inhibition of Aldose Reductase would directly modulate the polyol pathway. A diagrammatic representation of this pathway and the proposed point of intervention is essential for conceptual clarity.

An In-Depth Technical Guide to the Synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid and its Derivatives

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of 2-benzoxazolone have demonstrated antimicrobial, anti-inflammatory, analgesic, and anticancer properties, among others.[1][2][3] Specifically, N-substituted benzoxazolone derivatives bearing a carboxylic acid function, such as 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, are of significant interest as they can serve as versatile intermediates for the synthesis of more complex molecules, including potential drug candidates. The presence of the carboxylic acid moiety allows for further derivatization, such as amidation or esterification, to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will detail the synthetic strategy, provide step-by-step experimental protocols, and discuss the underlying chemical principles.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the Benzoxazolone Core: The synthesis commences with the construction of the 5-methyl-2-benzoxazolone ring system. This is commonly achieved through the cyclization of a suitably substituted ortho-aminophenol.

-

N-Alkylation: The subsequent step involves the alkylation of the nitrogen atom of the benzoxazolone ring with a three-carbon chain bearing a carboxylic acid or a precursor group.

This retrosynthetic analysis is illustrated in the diagram below:

Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 5-Methyl-2-benzoxazolone

The key starting material for the synthesis of the target compound is 5-methyl-2-benzoxazolone. This intermediate can be prepared from 4-methyl-2-aminophenol through condensation with a suitable carbonyl source. Common reagents for this transformation include urea, phosgene, or phosgene equivalents like triphosgene or carbonyldiimidazole (CDI). The reaction with urea is often preferred due to its lower toxicity and ease of handling.[4]

Experimental Protocol: Synthesis of 5-Methyl-2-benzoxazolone

-

Materials:

-

4-Methyl-2-aminophenol

-

Urea

-

High-boiling point solvent (e.g., xylene, diphenyl ether)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-methyl-2-aminophenol and a molar excess of urea (typically 1.5-2 equivalents).

-

Add a suitable high-boiling point solvent to the flask.

-

Heat the reaction mixture to reflux (typically 140-180 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a non-polar solvent (e.g., hexane, petroleum ether) to remove any residual high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

-

Characterization:

-

The identity and purity of the synthesized 5-methyl-2-benzoxazolone should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

The reaction proceeds through the initial formation of a carbamate intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to afford the benzoxazolone ring.

References

An In-Depth Technical Guide to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: Synthesis, Potential Biological Activities, and Research Perspectives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, a member of the medicinally significant benzoxazolinone class of compounds. While direct literature on this specific molecule is nascent, this document synthesizes information from structurally related analogues to present a forward-looking analysis for researchers, scientists, and drug development professionals. We will explore a proposed synthesis, hypothesize potential biological activities based on the known pharmacology of the 5-methyl-2-benzoxazolinone scaffold, and provide detailed experimental workflows for its investigation. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising compound.

Introduction: The Benzoxazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazolinone ring system is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The 5-methyl substituted benzoxazolinones, in particular, have been highlighted as a novel class of non-amino acid inhibitors of nitric oxide synthase (NOS), an enzyme implicated in inflammatory processes.

This guide focuses on a specific derivative, This compound (CAS 71977-76-9). While this compound is commercially available for research purposes, dedicated studies on its synthesis and biological profile are not extensively reported in current literature. Therefore, this document will adopt a predictive and application-oriented approach. By examining the established chemistry and pharmacology of its parent scaffold and closely related analogues, we aim to provide a robust framework for its scientific exploration.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its development as a potential therapeutic agent.

| Property | Value | Source |

| CAS Number | 71977-76-9 | |

| Molecular Formula | C₁₁H₁₁NO₄ | |

| Molecular Weight | 221.21 g/mol | |

| Appearance | White Crystalline Solid (Predicted) |

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached through the N-alkylation of the parent heterocycle, 5-methyl-2-benzoxazolinone. This starting material is readily synthesized from the reaction of 5-methyl-2-aminophenol and urea. The subsequent alkylation at the nitrogen atom can be achieved using a three-carbon synthon, such as β-propiolactone or a 3-halopropionic acid ester followed by hydrolysis.

Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Methyl-2-benzoxazolinone

-

To a round-bottom flask, add 5-methyl-2-aminophenol (1 equivalent) and urea (1.5 equivalents).

-

Heat the mixture to 130-140°C for 4-6 hours. Ammonia gas will be evolved.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Recrystallize the solid product from ethanol to yield pure 5-methyl-2-benzoxazolinone.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-2-benzoxazolinone (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. Stir for 30 minutes at 0°C to allow for the formation of the sodium salt.

-

Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester.

-

To the crude ethyl ester, add a solution of 10% aqueous sodium hydroxide and ethanol.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with 2N hydrochloric acid until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Potential Biological Activities and Mechanisms of Action

The propionic acid moiety is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. Its incorporation onto the N-3 position of the 5-methyl-2-benzoxazolinone scaffold suggests a strong potential for analgesic and anti-inflammatory activities.

Anti-inflammatory and Analgesic Activity

Numerous studies have demonstrated the potent anti-inflammatory and analgesic effects of N-substituted benzoxazolinone derivatives. For instance, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids showed significant activity in carrageenan-induced paw edema and p-benzoquinone-induced writhing tests, models for inflammation and pain, respectively.

The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. It is highly probable that this compound exerts its effects through a similar mechanism.

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Antimicrobial Activity

The benzoxazole and benzoxazolinone cores are also associated with significant antimicrobial properties. Studies have shown that derivatives of 5-methyl-2-substituted benzoxazoles possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The introduction of various substituents on the core structure allows for the modulation of this activity. It is therefore plausible that the title compound could exhibit antimicrobial effects.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a structured experimental approach is necessary.

Caption: A logical workflow for biological screening.

Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory activity (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations. Include a positive control (e.g., Indomethacin) and a vehicle control. c. Pre-incubate for 15 minutes at 25°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a specified time (e.g., 10 minutes) at 37°C. f. Stop the reaction and measure the production of prostaglandin E2 (PGE2) using the detection kit. g. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol: In Vivo Carrageenan-Induced Paw Edema Test

-

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

-

Animals: Wistar rats or Swiss albino mice.

-

Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin. c. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection. e. Calculate the percentage of edema inhibition for each group compared to the control group.

Summary of Activities of Related Benzoxazolinone Derivatives

To provide context for the potential of the title compound, the following table summarizes the observed biological activities of structurally related molecules.

| Compound Class | Observed Activities | Key Findings | Reference |

| 5-Methyl-3-substituted piperazinomethyl-2-benzoxazolinones | Analgesic, Anti-inflammatory | Some derivatives showed potent activity in carrageenan-induced paw edema and p-benzoquinone-induced writhing tests. Also identified as potential nitric oxide synthase (NOS) inhibitors. | |

| 5(or 6)-Methyl-2-substituted benzoxazoles | Antibacterial, Antifungal | Showed a broad spectrum of activity, with some derivatives exhibiting significant potency against Pseudomonas aeruginosa and Candida albicans. | |

| (7-Acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | Analgesic, Anti-inflammatory | Derivatives with longer alkanoic acid chains showed potent activity, comparable or superior to aspirin and indomethacin, with reduced gastric side effects. | |

| General Benzoxazole Derivatives | Antibacterial, Antifungal, Anticancer | The benzoxazole moiety is a key pharmacophore in compounds with a wide range of biological activities, acting against various bacterial and fungal pathogens and cancer cell lines. |

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule at the intersection of two pharmacologically validated scaffolds: the 5-methyl-2-benzoxazolinone core and the aryl propionic acid side chain. Based on the extensive literature on related compounds, there is a strong scientific rationale to hypothesize that this compound possesses significant anti-inflammatory, analgesic, and potentially antimicrobial properties.

Future research should focus on:

-

Efficient Synthesis and Characterization: Optimizing the proposed synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, IR).

-

In Vitro Screening: Executing the proposed in vitro assays to confirm its biological activity profile and determine its potency and selectivity (e.g., COX-1 vs. COX-2).

-

In Vivo Validation: Progressing promising candidates to in vivo models to assess efficacy and preliminary safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the structural requirements for optimal activity. Modifications could include altering the length of the alkyl acid chain, substituting the methyl group on the benzene ring, or introducing other functional groups.

This technical guide provides the foundational knowledge and experimental framework to unlock the therapeutic potential of this compound, paving the way for new discoveries in inflammation and infectious disease research.

Spectroscopic Profile of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: A Technical Guide

Introduction

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid is a member of the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. A thorough understanding of the structural and electronic properties of this compound is paramount for its application in research and drug development. Spectroscopic analysis provides the foundational data for structural elucidation and confirmation. This guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data herein is based on established principles of spectroscopy and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for unambiguous assignment of protons in the aromatic region.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 13 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~7.2-7.4 | m | 3H | Ar-H |

| ~4.1 | t | 2H | N-CH ₂-CH₂ |

| ~2.8 | t | 2H | N-CH₂-CH ₂ |

| ~2.4 | s | 3H | Ar-CH ₃ |

Interpretation of ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

-

Carboxylic Acid Proton: A broad singlet appearing far downfield (around 12.5 ppm) is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approximately 7.2-7.4 ppm). Due to the substitution pattern, they will likely exhibit complex splitting (a multiplet).

-

Propionic Acid Chain Protons: The two methylene groups of the propionic acid side chain will appear as two triplets. The methylene group attached to the nitrogen (N-CH₂) is expected to be deshielded and appear at a lower field (~4.1 ppm) compared to the methylene group adjacent to the carbonyl (~2.8 ppm). The triplet pattern arises from coupling with the adjacent methylene protons.

-

Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet at a higher field (around 2.4 ppm).

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~172 | C | C =O (Carboxylic Acid) |

| ~154 | C | C =O (Benzoxazolone) |

| ~142 | C | Ar-C |

| ~132 | C | Ar-C |

| ~131 | C | Ar-C |

| ~124 | CH | Ar-C H |

| ~110 | CH | Ar-C H |

| ~108 | CH | Ar-C H |

| ~38 | CH₂ | N -CH₂ |

| ~31 | CH₂ | -C H₂-COOH |

| ~21 | CH₃ | Ar-C H₃ |

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region are characteristic of the carbonyl carbons. The carboxylic acid carbonyl is expected around 172 ppm, while the lactam carbonyl of the benzoxazolone ring is predicted to be around 154 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the 108-142 ppm range. The chemical shifts will be influenced by the substituents (methyl group, oxygen, and nitrogen atoms).

-

Aliphatic Carbons: The two methylene carbons of the propionic acid chain are expected to appear in the aliphatic region, with the carbon attached to the nitrogen (~38 ppm) being more deshielded than the one adjacent to the carboxylic acid (~31 ppm). The methyl carbon will be the most upfield signal, at approximately 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-2500 | Broad | Carboxylic Acid | O-H stretch |

| ~1760 | Strong | Lactam | C=O stretch |

| ~1710 | Strong | Carboxylic Acid | C=O stretch |

| ~1610, ~1490 | Medium | Aromatic Ring | C=C stretch |

| ~1250 | Strong | Carboxylic Acid | C-O stretch |

Interpretation of IR Spectrum

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl and hydroxyl groups.

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

-

C=O Stretches: Two distinct and strong carbonyl stretching bands are expected. The higher frequency band (around 1760 cm⁻¹) can be assigned to the lactam carbonyl within the benzoxazolone ring. The lower frequency band (around 1710 cm⁻¹) corresponds to the carbonyl of the carboxylic acid.

-

Aromatic C=C Stretches: Medium intensity bands in the 1610-1490 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable method.

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is appropriate. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is advantageous as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectral Data

-

Molecular Ion: The molecular weight of this compound is 221.21 g/mol . In a high-resolution mass spectrum, the exact mass would be observed.

-

[M+H]⁺: m/z 222.0761

-

[M-H]⁻: m/z 220.0615

-

-

Major Fragment Ions: Fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is illustrated below.

Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of this compound in ESI-MS/MS.

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The presence of a prominent ion at m/z 222 (in positive mode) or 220 (in negative mode) would confirm the molecular weight of the compound.

-

Fragmentation Pattern:

-

Loss of Water: A fragment ion corresponding to the loss of water (18 Da) from the protonated molecule might be observed, arising from the carboxylic acid group.

-

Loss of Carbon Dioxide: Decarboxylation, the loss of CO₂ (44 Da), is a common fragmentation pathway for carboxylic acids, which would result in an ion at m/z 178.

-

Cleavage of the Propionic Acid Chain: Cleavage of the bond between the nitrogen and the propionic acid chain can lead to the formation of a stable ion corresponding to the 5-methyl-2-oxo-benzooxazole moiety (m/z 149).

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted NMR, IR, and MS data offer a detailed electronic and structural fingerprint of the molecule. This information is indispensable for researchers and scientists engaged in the synthesis, quality control, and further development of this and related benzoxazolone derivatives. Experimental verification of these predicted spectral features will provide definitive structural proof.

"3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Introduction

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The therapeutic efficacy of any compound derived from this scaffold is fundamentally governed by its physicochemical properties.[3] This guide focuses on a specific derivative, This compound (CAS: 71977-76-9, Molecular Formula: C₁₁H₁₁NO₄, Molecular Weight: 221.21 g/mol ), providing a comprehensive framework for characterizing its solubility and stability—two critical parameters for successful drug development.[4][5][6]

Understanding these core attributes is not merely an academic exercise; it is a prerequisite for advancing a molecule from the laboratory to the clinic. Solubility dictates a drug's bioavailability and formulation possibilities, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[7][8] This document will provide researchers, scientists, and drug development professionals with the theoretical underpinnings and detailed experimental protocols necessary to thoroughly evaluate this promising compound.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability.[9] For this compound, the presence of a carboxylic acid moiety suggests that its solubility will be highly dependent on the pH of the surrounding medium.

Theoretical Considerations and Experimental Design

The propionic acid side chain is expected to be protonated at low pH, rendering the molecule less polar and likely limiting its aqueous solubility. Conversely, at higher pH values, the deprotonation of the carboxylic acid to form a carboxylate salt will increase its polarity and is expected to enhance its solubility in aqueous media. The benzoxazolone core itself is a lipophilic fragment, which will influence its solubility in organic solvents.[2]

A systematic solubility assessment should, therefore, investigate a range of pH conditions and a panel of pharmaceutically relevant solvents. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[9][10]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in various media.

1. Preparation of Media:

- Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8 and 7.4) to mimic physiological conditions.[11]

- Select a range of organic solvents with varying polarities (e.g., ethanol, propylene glycol, DMSO) that are relevant for formulation development.[12]

2. Sample Preparation and Equilibration:

- Add an excess amount of the compound to vials containing a fixed volume of each selected medium. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

- Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9] Time to equilibrium should be established by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.[11]

3. Sample Analysis:

- After equilibration, allow the vials to stand to let the undissolved solid settle.

- Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

- Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4. Data Reporting:

- Express the solubility in mg/mL. The experiment should be performed in triplicate for each condition, and the results should be reported as the mean ± standard deviation.[11]

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected solubility profile for this compound based on its chemical structure.

| Solvent/Medium | pH | Expected Solubility Category | Rationale |

| 0.1 N HCl | 1.2 | Low | The carboxylic acid is protonated, reducing aqueous solubility. |

| Acetate Buffer | 4.5 | Moderate | Partial ionization of the carboxylic acid increases solubility. |

| Phosphate Buffer | 6.8 | High | The carboxylic acid is predominantly in its ionized carboxylate form. |

| Phosphate Buffer | 7.4 | High | The carboxylic acid is fully ionized, maximizing aqueous solubility. |

| Water | ~7.0 | Moderate to High | Dependent on the pKa of the compound. |

| Ethanol | N/A | High | Good solubility is expected due to the polarity of the solvent. |

| Propylene Glycol | N/A | Moderate | A common co-solvent in pharmaceutical formulations. |

| DMSO | N/A | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Visualization: Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility.

Part 2: Rigorous Stability Assessment

Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][14] The International Council for Harmonisation (ICH) provides comprehensive guidelines for conducting these studies.[15][16]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[8][17] These studies are also crucial for developing and validating stability-indicating analytical methods.[18] A target degradation of 5-20% is generally considered optimal.[19][20]

Experimental Protocol: Forced Degradation Studies

The following protocols outline the conditions for subjecting this compound to various stress conditions.

1. Hydrolytic Degradation:

- Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C).

- Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80°C).

- Neutral Conditions: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60-80°C).

- Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

2. Oxidative Degradation:

- Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

- Sampling: Monitor the reaction over time (e.g., at 0, 2, 4, 8, 24 hours) and analyze the samples by HPLC.

3. Photolytic Degradation:

- Expose a solid sample of the compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[21]

- A control sample should be protected from light to serve as a comparator.

- Analysis: After exposure, analyze both the exposed and control samples by HPLC.

4. Thermal Degradation:

- Expose a solid sample of the compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).[21]

- Analysis: Analyze the sample at various time points to assess the extent of degradation.

Data Presentation: Summary of Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 N HCl, 60-80°C | To assess susceptibility to degradation in an acidic environment. |

| Base Hydrolysis | 0.1 N NaOH, 60-80°C | To evaluate stability in an alkaline environment. The ester-like linkage in the oxazolone ring may be susceptible. |

| Neutral Hydrolysis | Water, 60-80°C | To determine the rate of hydrolysis in the absence of acid or base catalysis. |

| Oxidation | 3% H₂O₂, Room Temperature | To identify if the molecule is prone to oxidative degradation. |

| Photolysis | ICH Q1B compliant light source | To assess light sensitivity and the need for light-protective packaging. |

| Thermal Stress | Solid state, elevated temperatures | To evaluate the intrinsic thermal stability of the compound. |

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[21] These studies are performed under controlled storage conditions as defined by ICH guidelines.[15]

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) for appearance, assay, and degradation products.[15]

Visualization: Stability Testing Decision Logic

Caption: Decision workflow for a typical stability program.

Conclusion and Forward Outlook

This guide provides a robust scientific and methodological framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the described protocols, researchers can generate the critical data required to understand the compound's physicochemical behavior. This knowledge is indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential therapeutic product derived from this promising molecule. The principles and procedures outlined herein are grounded in established scientific practices and regulatory expectations, providing a clear and reliable path forward in the drug development process.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nelsonlabs.com [nelsonlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. pharmtech.com [pharmtech.com]

- 21. snscourseware.org [snscourseware.org]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

A Hypothesis-Driven Approach to Target Identification and Validation

Authored by: A Senior Application Scientist

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. These include analgesic, anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective properties[1][2][3]. This guide focuses on a specific, yet under-investigated, member of this family: 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid . While direct biological data for this compound is sparse in publicly available literature[4][5], its structural motifs—the benzoxazolone core and the propionic acid side chain—provide a strong foundation for a hypothesis-driven exploration of its potential therapeutic targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a logical, multi-pronged strategy to elucidate the mechanism of action and identify the primary therapeutic targets of this promising compound. We will delve into the scientific rationale behind proposed experimental workflows, provide detailed protocols, and emphasize self-validating systems to ensure scientific integrity.

Part 1: Deconstruction of the Pharmacophore and Formulation of Primary Hypotheses

The chemical structure of this compound presents two key pharmacophoric elements that guide our initial hypotheses: the benzoxazolone nucleus and the propionic acid moiety.

-

The Benzoxazolone Core: This heterocyclic system is present in numerous biologically active compounds. Studies on related benzoxazolone derivatives have pointed towards several potential enzymatic targets. A notable example is aldose reductase , a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as diabetic nephropathy[6][7]. Inhibition of this enzyme represents a primary therapeutic hypothesis.

-

The Propionic Acid Side Chain: The presence of a propionic acid functional group is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen. This strongly suggests that a primary mechanism of action could be the inhibition of cyclooxygenase (COX) enzymes , COX-1 and COX-2, which are central to the inflammatory cascade[3][8]. Furthermore, certain propionic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2 (cPLA2) , an upstream enzyme in the arachidonic acid pathway[9].

Based on this structural analysis, we propose the following primary therapeutic hypotheses for investigation:

-

Hypothesis 1: Aldose Reductase Inhibition: this compound acts as an inhibitor of aldose reductase, suggesting a therapeutic potential in diabetic complications.

-

Hypothesis 2: Cyclooxygenase Inhibition: The compound exhibits anti-inflammatory properties through the inhibition of COX-1 and/or COX-2 enzymes.

-

Hypothesis 3: Phospholipase A2 Inhibition: The compound modulates the inflammatory response by inhibiting cytosolic phospholipase A2.

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

Part 2: Experimental Workflows for Target Validation

A tiered approach to experimental validation is recommended, beginning with in vitro enzymatic assays and progressing to cell-based and potentially in vivo models.

Workflow 1: In Vitro Enzymatic Inhibition Assays

The initial step is to directly assess the inhibitory activity of this compound against the purified recombinant target enzymes.

Figure 1: Generalized workflow for in vitro enzymatic inhibition assays.

Protocol 1.1: Aldose Reductase Inhibition Assay

-

Rationale: To directly measure the inhibition of aldose reductase by the test compound.

-

Methodology:

-

Recombinant human aldose reductase is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., DL-glyceraldehyde) and the cofactor NADPH.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

-

Protocol 1.2: COX-1/COX-2 Inhibition Assay

-

Rationale: To determine the inhibitory activity and selectivity of the compound against COX isoforms.

-

Methodology:

-

Commercially available COX-1 and COX-2 inhibitor screening kits can be utilized.

-

The compound is incubated with either ovine COX-1 or human recombinant COX-2.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Separate IC50 values for COX-1 and COX-2 are determined to assess potency and selectivity.

-

Protocol 1.3: Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay

-

Rationale: To evaluate the direct inhibitory effect on cPLA2.

-

Methodology:

-

A fluorescent-based assay is employed using a substrate such as arachidonoyl thio-PC.

-

Recombinant human cPLA2 is incubated with the test compound.

-

Upon addition of the substrate, cleavage by cPLA2 releases a thiol which reacts with a fluorophore (e.g., DTNB) to produce a measurable signal.

-

The IC50 value is determined from the dose-response curve.

-

Data Presentation: Summary of Hypothetical In Vitro IC50 Values

| Target Enzyme | Test Compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| Aldose Reductase | To be determined | Epalrestat | Known value |

| COX-1 | To be determined | Indomethacin | Known value |

| COX-2 | To be determined | Celecoxib | Known value |

| cPLA2 | To be determined | MAFP | Known value |

Workflow 2: Cell-Based Assays for Target Engagement and Downstream Effects

Positive results from in vitro assays should be followed by cell-based experiments to confirm target engagement in a more physiologically relevant context and to assess downstream functional consequences.

Figure 2: Workflow for cell-based validation of target engagement.

Protocol 2.1: Cellular Aldose Reductase Activity

-

Rationale: To determine if the compound can inhibit aldose reductase activity within intact cells.

-

Cell Line: A human retinal pigment epithelial cell line (ARPE-19) is a suitable model.

-

Methodology:

-

ARPE-19 cells are cultured in a high-glucose medium to induce aldose reductase activity.

-

Cells are treated with various concentrations of this compound.

-

After incubation, intracellular sorbitol levels are quantified using a sorbitol assay kit.

-

A reduction in sorbitol accumulation indicates cellular inhibition of aldose reductase.

-

Protocol 2.2: Cellular COX Activity

-

Rationale: To measure the inhibition of prostaglandin production in a cellular inflammatory model.

-

Cell Line: Murine macrophage cell line (RAW 264.7).

-

Methodology:

-

RAW 264.7 cells are pre-treated with the test compound.

-

Inflammation is induced by treatment with lipopolysaccharide (LPS).

-

The cell culture supernatant is collected, and PGE2 levels are measured by ELISA.

-

A decrease in PGE2 production demonstrates functional COX inhibition.

-

Part 3: Elucidating the Signaling Pathway

Understanding how the inhibition of a primary target translates into a therapeutic effect requires an examination of the relevant signaling pathways.

Figure 3: Potential points of intervention in the arachidonic acid inflammatory pathway.

Part 4: Secondary Target Screening and Off-Target Effects

While our primary hypotheses are based on structural analogy, it is crucial to investigate potential secondary targets and off-target effects to build a comprehensive safety and efficacy profile.

-

Broad Kinase Profiling: The compound should be screened against a panel of kinases to identify any potential off-target kinase inhibitory activity, which is common for heterocyclic compounds.

-

GPCR Binding Assays: A screen against a panel of G-protein coupled receptors (GPCRs) is advisable, given the diverse activities of benzoxazolone derivatives.

-

hERG Channel Assay: Early assessment of potential cardiotoxicity through a hERG channel inhibition assay is a critical step in preclinical safety evaluation.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of This compound . The proposed workflows, from in vitro enzymatic assays to cell-based functional screens, will enable the systematic validation or refutation of the primary therapeutic hypotheses.

Positive findings in these initial studies would warrant progression to more complex investigations, including:

-

In vivo efficacy studies in animal models of diabetes, inflammation, or pain.

-

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to determine the compound's drug-like properties.

-

Lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic parameters.

The exploration of this compound and its analogs holds significant promise for the development of novel therapeutics. By adhering to a logical and hypothesis-driven research plan, the scientific community can effectively unlock the full potential of this intriguing molecule.

References

- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Multifunctional agents based on benzoxazolone as promising therapeutic drugs for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multifunctional agents based on benzoxazolone as promising therapeutic drugs for diabetic nephropathy - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including a planar structure, hydrogen bonding capabilities, and a balance of lipophilic and hydrophilic characteristics, make it an attractive core for designing molecules with a wide range of biological activities. Derivatives of benzoxazolone have demonstrated efficacy as anticancer agents, analgesics, anti-inflammatory compounds, and neuroprotective agents. The target molecule of this guide, 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid (CAS 71977-76-9), is a functionalized benzoxazolone derivative with potential applications as a building block in the synthesis of more complex pharmaceutical agents or as a pharmacologically active compound in its own right. The propionic acid side chain offers a versatile handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other molecules of interest.

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from commercially available 2-amino-4-methylphenol. The described methodology is robust, scalable, and relies on well-established chemical transformations, ensuring its accessibility to researchers with a foundational knowledge of organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages:

-

Formation of the Benzoxazolone Core: Cyclization of 2-amino-4-methylphenol with urea to yield 5-methyl-2-benzoxazolinone.

-

N-Alkylation and Hydrolysis: A Michael addition of the 5-methyl-2-benzoxazolinone to ethyl acrylate, followed by the hydrolysis of the resulting ester to afford the final carboxylic acid product.

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 5-Methyl-2-benzoxazolinone

This initial step involves the condensation and cyclization of 2-amino-4-methylphenol with urea. This reaction is a common and cost-effective method for the formation of the 2-benzoxazolinone ring system, proceeding through the formation of an intermediate aryl urea derivative which then undergoes intramolecular cyclization with the elimination of ammonia.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| 2-Amino-4-methylphenol | 123.15 | 95-84-1 | e.g., Sigma-Aldrich | Purity ≥ 98% |

| Urea | 60.06 | 57-13-6 | e.g., Sigma-Aldrich | ACS Reagent Grade |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-methylphenol (12.3 g, 0.1 mol) and urea (18.0 g, 0.3 mol).

-

Reaction Execution: Heat the mixture in a heating mantle to 140-150 °C. The mixture will melt and begin to evolve ammonia gas. Caution: This step should be performed in a well-ventilated fume hood as ammonia is a corrosive and pungent gas.

-

Reaction Monitoring: Continue heating and stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material (2-amino-4-methylphenol) will have a different Rf value than the product (5-methyl-2-benzoxazolinone).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solidified mass is then triturated with 100 mL of 1 M hydrochloric acid to remove any unreacted starting material and ammonia.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with distilled water (3 x 50 mL) until the filtrate is neutral.

-

Drying: Dry the purified 5-methyl-2-benzoxazolinone in a vacuum oven at 60-70 °C to a constant weight. A white to off-white crystalline solid is expected.

Expected Yield and Characterization

-

Yield: 70-80%

-

Appearance: White to off-white crystalline solid

-

Melting Point: 153-156 °C

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.5 (s, 1H, NH), 7.0 (d, J=8.0 Hz, 1H), 6.9 (s, 1H), 6.8 (d, J=8.0 Hz, 1H), 2.2 (s, 3H, CH₃).

-

IR (KBr, cm⁻¹): 3250-3100 (N-H stretch), 1750 (C=O stretch, lactam), 1620, 1500 (C=C aromatic stretch).

PART 2: Synthesis of this compound

This part of the synthesis involves a base-catalyzed Michael addition of the synthesized 5-methyl-2-benzoxazolinone to ethyl acrylate, followed by the hydrolysis of the intermediate ester to yield the final carboxylic acid.

Step 2a: Michael Addition to Ethyl Acrylate

Figure 2: Michael addition of 5-methyl-2-benzoxazolinone to ethyl acrylate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| 5-Methyl-2-benzoxazolinone | 149.15 | 22876-15-9 | Synthesized in Part 1 | --- |

| Ethyl acrylate | 100.12 | 140-88-5 | e.g., Sigma-Aldrich | Inhibitor-free, freshly distilled |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 6674-22-2 | e.g., Sigma-Aldrich | --- |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | e.g., Sigma-Aldrich | Anhydrous |

| Ethyl acetate | 88.11 | 141-78-6 | e.g., Sigma-Aldrich | ACS Reagent Grade |

| Hexane | 86.18 | 110-54-3 | e.g., Sigma-Aldrich | ACS Reagent Grade |

Experimental Protocol

-

Reaction Setup: To a solution of 5-methyl-2-benzoxazolinone (7.45 g, 0.05 mol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a 250 mL round-bottom flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.76 g, 0.005 mol) as a catalyst.

-

Addition of Acrylate: To the stirred solution, add ethyl acrylate (6.0 g, 0.06 mol) dropwise over 15 minutes at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:2). The product, an ester, will have a higher Rf value than the starting benzoxazolone.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2b: Hydrolysis of the Ester

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| Ethyl 3-(5-methyl-2-oxo-benzooxazol-3-yl)-propionate | 249.25 | N/A | Synthesized in Step 2a | --- |

| Lithium hydroxide monohydrate | 41.96 | 1310-66-3 | e.g., Sigma-Aldrich | --- |

| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | e.g., Sigma-Aldrich | ACS Reagent Grade |

| Hydrochloric acid (HCl) | 36.46 | 7647-01-0 | e.g., Sigma-Aldrich | 2 M aqueous solution |

Experimental Protocol

-

Reaction Setup: Dissolve the crude or purified ester from Step 2a (approx. 0.05 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Hydrolysis: Add lithium hydroxide monohydrate (4.2 g, 0.1 mol) to the solution and stir the mixture at room temperature for 4-6 hours.

-

Reaction Monitoring: Monitor the hydrolysis by TLC (ethyl acetate/hexane, 1:1, with a drop of acetic acid). The carboxylic acid product will have a lower Rf value than the starting ester.

-

Work-up and Isolation: After the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 2 M hydrochloric acid. A white precipitate will form.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford the final product, this compound.

Expected Yield and Characterization of Final Product

-

Overall Yield (from 5-methyl-2-benzoxazolinone): 60-75%

-

Appearance: White to off-white solid

-

Molecular Formula: C₁₁H₁₁NO₄

-

Molecular Weight: 221.21 g/mol [1]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 12.3 (br s, 1H, COOH), 7.2 (d, J=8.0 Hz, 1H), 7.1 (s, 1H), 7.0 (d, J=8.0 Hz, 1H), 4.0 (t, J=7.0 Hz, 2H, N-CH₂), 2.7 (t, J=7.0 Hz, 2H, CH₂-COOH), 2.3 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 172.5 (COOH), 154.5 (C=O, lactam), 142.0, 132.0, 131.0, 122.0, 110.0, 108.5 (aromatic carbons), 38.0 (N-CH₂), 32.0 (CH₂-COOH), 21.0 (CH₃).

-

IR (KBr, cm⁻¹): 3200-2500 (O-H stretch, carboxylic acid), 1760 (C=O stretch, lactam), 1705 (C=O stretch, carboxylic acid), 1620, 1500 (C=C aromatic stretch).

-

Mass Spectrometry (ESI-): m/z 220.1 [M-H]⁻.

Safety and Handling Precautions

-

2-Amino-4-methylphenol: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

-

Urea: May cause skin and eye irritation.[2][3][4][5] Avoid creating dust.

-

Ammonia (generated in situ): Corrosive and has a pungent odor. The reaction should be performed in a fume hood.

-

Ethyl acrylate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a fume hood and away from ignition sources.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Hydrochloric acid and Lithium hydroxide: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure is efficient and utilizes readily available starting materials. The final product is obtained in good yield and can be easily purified. The characterization data provided serves as a benchmark for product validation. This synthetic guide is intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable benzoxazolone building block for their research endeavors.

References

Synthesis Protocol for 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid: An Application Note

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural relation to biologically active benzoxazolone derivatives.[1] The described synthesis is based on a base-catalyzed aza-Michael addition of 5-methyl-2-benzoxazolone to acrylic acid. This document outlines the reaction mechanism, provides detailed experimental procedures, specifies necessary reagents and equipment, and includes guidelines for purification and characterization, ensuring a reproducible and reliable synthesis for research applications.

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties. The N-functionalization of the benzoxazolone ring allows for the introduction of various side chains, which can modulate the pharmacological profile of the resulting derivatives. The synthesis of this compound involves the N-alkylation of the 5-methyl-2-benzoxazolone core with a three-carbon carboxylic acid moiety. This is efficiently achieved through an aza-Michael addition, a conjugate addition reaction of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2] This method is advantageous due to its high atom economy and often mild reaction conditions.

The protocol herein describes a robust and scalable method for the preparation of this valuable research compound, intended for professionals in chemical synthesis and drug discovery.

Synthetic Scheme & Mechanism

The synthesis proceeds via the nucleophilic attack of the deprotonated nitrogen of 5-methyl-2-benzoxazolone onto the β-carbon of acrylic acid. The presence of a base is crucial to deprotonate the N-H of the benzoxazolone, thereby increasing its nucleophilicity.

Overall Reaction:

Reaction Mechanism Workflow

The reaction mechanism can be visualized as a two-step process: deprotonation of the benzoxazolone followed by the conjugate addition to acrylic acid.

Caption: Reaction mechanism of the aza-Michael addition.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| 5-Methyl-2-benzoxazolone | 22876-15-9 | C₈H₇NO₂ | 149.15 | >98% purity |

| Acrylic Acid | 79-10-7 | C₃H₄O₂ | 72.06 | Stabilized with MEHQ |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous (<50 ppm H₂O) |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 2 M aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying |

Equipment

-

Round-bottom flask (100 mL) with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

pH paper or pH meter

-

Filtration apparatus (Büchner funnel and flask)

-

Melting point apparatus

-

Analytical balance

Experimental Protocol

Reaction Setup

Caption: Experimental workflow for the synthesis.

Detailed Procedure

-

Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-benzoxazolone (1.49 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

-

Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-